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molecular formula C7H5BrN2O B8643539 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetonitrile

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetonitrile

Cat. No. B8643539
M. Wt: 213.03 g/mol
InChI Key: RPYTUGXJLQZESU-UHFFFAOYSA-N
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Patent
US08969386B2

Procedure details

2-Hydroxy-5-bromopyridine (5.000 g, 28.74 mmol), potassium carbonate (14.30 g, 9.283 mL, 103.5 mmol), and sodium iodide (1.077 g, 7.185 mmol) were suspended in chloroacetonitrile (10.85 g, 9.095 mL, 143.7 mmol). The reaction mixture was heated to 60° C. and stirred for 2 hours. The reaction mixture was allowed to cool to room temperature, filtered, and the filtercake was washed with dichloromethane and ethyl acetate. The filtrate was concentrated and purified on 120 g of silica gel utilizing a gradient of 0-100% ethyl acetate in hexanes over 45 minutes to yield the pure product as a beige solid (4.1 g, 67%). 1H NMR (400.0 MHz, DMSO-d6) δ 8.11 (d, J=2.7 Hz, 1H), 7.63 (dd, J=2.8, 9.8 Hz, 1H), 6.49 (d, J=9.8 Hz, 1H), 4.94 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.283 mL
Type
reactant
Reaction Step Two
Quantity
1.077 g
Type
reactant
Reaction Step Three
Quantity
9.095 mL
Type
reactant
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Cl[CH2:18][C:19]#[N:20]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2](=[O:1])[N:3]([CH2:18][C:19]#[N:20])[CH:4]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=NC=C(C=C1)Br
Step Two
Name
Quantity
9.283 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.077 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
9.095 mL
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtercake was washed with dichloromethane and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified on 120 g of silica gel utilizing a gradient of 0-100% ethyl acetate in hexanes over 45 minutes
Duration
45 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(N(C1)CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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